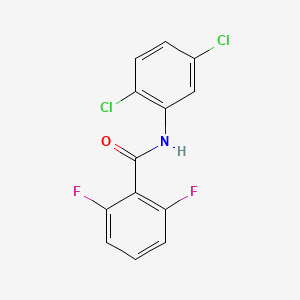
(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a tolyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable olefin precursor followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a cyclopropane ring from an alkene. The subsequent introduction of the amine group can be achieved through various amination reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of cyclopropane ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as cyclopropylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropane ketones, while reduction could produce cyclopropylamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: May serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
(1R,2S)-2-Phenylcyclopropan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(1R,2S)-2-(p-Tolyl)cyclopropan-1-amine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness: (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to other cyclopropane derivatives.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
KZEFZXPGEZBFNW-VHSXEESVSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H]2C[C@H]2N |
SMILES canónico |
CC1=CC=CC=C1C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)


![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
